Tofacitinib Tofacitinib Tofacitinib is a pyrrolopyrimidine that is pyrrolo[2,3-d]pyrimidine substituted at position 4 by an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety. Used as its citrate salt to treat moderately to severely active rheumatoid arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a nitrile and a tertiary amino compound.
Tofacitinib is an inhibitor of Janus kinases, a group of intracellular enzymes involved in signalling pathways that affect hematopoiesis and immune cell function. It is approved by the FDA for treatment of moderate to severe rheumatoid arthritis that responds inadequately to methotrexate or in those who are intolerant to methotrexate. Besides rheumatoid arthritis, tofacitinib has also been studied in clinical trials for the prevention of organ transplant rejection, and is currently under investigation for the treatment of psoriasis. Known adverse effects include nausea and headache as well as more serious immunologic and hematological adverse effects. Tofacitinib is marketed under the brand name Xeljanz by Pfizer.
Tofacitinib is a Janus Kinase Inhibitor. The mechanism of action of tofacitinib is as a Janus Kinase Inhibitor.
Tofacitinib is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis, psoriatic arthritis and inflammatory bowel disease. Tofacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.
Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
See also: Tofacitinib Citrate (has salt form).
Brand Name: Vulcanchem
CAS No.: 477600-75-2
VCID: VC20767706
InChI: InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
SMILES: CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol

Tofacitinib

CAS No.: 477600-75-2

Cat. No.: VC20767706

Molecular Formula: C16H20N6O

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

Tofacitinib - 477600-75-2

CAS No. 477600-75-2
Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
IUPAC Name 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Standard InChI Key UJLAWZDWDVHWOW-YPMHNXCESA-N
Isomeric SMILES C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Canonical SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Colorform Yellow foam
Melting Point White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/

Approved Indications and Clinical Applications

Rheumatoid Arthritis

Tofacitinib has established itself as an important treatment option for rheumatoid arthritis, with extensive clinical data supporting its use. The compound has been studied in multiple patient populations, including those who had inadequate responses to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) or biologic DMARDs .

Clinical trials have demonstrated that tofacitinib maintains American College of Rheumatology 20% (ACR 20), 50% (ACR 50), and 70% (ACR 70) response rates consistently between months 1 and 96 of treatment. Efficacy has been shown to be generally similar for both the 5 mg BID (months 1 to 96) and 10 mg BID (months 1 to 72) dosing regimens .

Treatment with tofacitinib has been shown to effectively reduce disease activity metrics, with patients experiencing reductions in mean erythrocyte sedimentation rate-based disease activity score assessed in 28 joints (DAS28-ESR) at month 1, with these improvements remaining stable throughout 96 months of continued treatment .

Ulcerative Colitis

In the domain of inflammatory bowel disease, tofacitinib has emerged as a valuable treatment option, particularly for patients with moderate-to-severe ulcerative colitis. The evidence supporting its efficacy in UC comes from robust phase 2 and phase 3 clinical trials .

A phase 2 double-blind, randomized, placebo-controlled trial by Sandborn et al. demonstrated that patients receiving tofacitinib at a dose of 15 mg twice daily achieved significantly higher response rates at 8 weeks compared to placebo. Additionally, significant remission rates were observed with tofacitinib at doses of 3 mg, 10 mg, and 15 mg twice daily compared with placebo .

The OCTAVE program, consisting of two induction studies (OCTAVE Induction 1 and 2) and a maintenance study (OCTAVE Sustain), provided pivotal evidence for tofacitinib's efficacy in UC. These phase 3 trials enrolled patients with moderate-to-severe UC who had experienced treatment failure or unacceptable side effects from previous therapies including glucocorticoids, thiopurines, or anti-TNF agents .

The remission rates at 8 weeks were significantly higher in the 10-mg tofacitinib group compared to placebo:

  • OCTAVE Induction 1: 18.5% vs. 8.2% (p = 0.007)

  • OCTAVE Induction 2: 16.6% vs. 3.6% (p < 0.001)

In the maintenance trial (OCTAVE Sustain), the 52-week remission rates were:

  • Tofacitinib 5 mg BID: 34.3%

  • Tofacitinib 10 mg BID: 40.6%

  • Placebo: 11.1%

These results established tofacitinib as an effective therapy for both induction and maintenance of remission in UC .

Clinical Efficacy

Efficacy in Rheumatoid Arthritis

Tofacitinib has demonstrated significant efficacy in numerous clinical trials for RA. A retrospective cohort analysis of MarketScan® databases involving 21,832 RA patients (with 0.8% receiving tofacitinib) evaluated therapeutic effectiveness using six strict criteria. After one year, therapeutic effectiveness was 15.4% for tofacitinib, compared to 18.6% for TNF inhibitors (TNFi), 19.8% for non-TNFi biologics, and 11.1% for conventional synthetic DMARDs .

Analysis of the US Corrona RA registry compared outcomes in patients receiving TNFi (n = 8014) or tofacitinib (n = 558) with or without methotrexate. Effectiveness was assessed by Clinical Disease Activity Index (CDAI)-based low disease activity (LDA)/remission and modified ACR 20 response rates, with tofacitinib showing comparable effectiveness to TNFi therapies .

Long-term data has shown that Clinical Disease Activity Index (CDAI) and Simple Disease Activity Index (SDAI)-defined remission were obtained in approximately one-third of patients at month 96 of treatment, demonstrating tofacitinib's sustained efficacy .

Adverse EventIncidence Rate (95% CI) per 100 patient-years
Serious adverse events9.0 (8.6-9.4)
Serious infections2.5 (2.3-2.7)
Herpes zoster (all)3.6 (3.4-3.9)
Opportunistic infections (excluding TB)0.4 (0.3-0.5)
Tuberculosis0.2 (0.1-0.2)
Malignancies (excluding NMSC)0.8 (0.7-0.9)
Non-melanoma skin cancer0.6 (0.5-0.7)
Lymphomas0.1 (0.0-0.1)
Gastrointestinal perforations0.1 (0.1-0.2)
Deep vein thrombosis0.2 (0.1-0.2)
Pulmonary embolism0.1 (0.1-0.2)
Venous thromboembolism0.3 (0.2-0.3)
Arterial thromboembolism0.4 (0.3-0.5)
Major adverse cardiovascular events0.4 (0.3-0.5)
Mortality0.3 (0.2-0.3)

A previous integrated safety analysis with data up to March 2015 included 6,194 patients with RA who received tofacitinib for a total of 19,406 patient-years, with a median exposure of 3.4 years. The incidence rates for adverse events were generally consistent with the larger, more recent analysis .

Real-World Evidence

Treatment Persistence

Real-world data (RWD) provides valuable insights into how tofacitinib performs outside the controlled environment of clinical trials. Analysis of RWD has shown that tofacitinib demonstrates both effectiveness and persistence in clinical practice settings .

From 11 real-world data publications, approximately 16.6% to 66.1% of patients received tofacitinib as monotherapy. The retention rates for tofacitinib monotherapy were found to be comparable to those for tofacitinib combination therapy in these real-world settings, providing further evidence of its utility as a standalone treatment option .

Effectiveness in Clinical Practice

Real-world effectiveness of tofacitinib has been demonstrated across multiple studies and generally aligns with the efficacy observed in randomized controlled trials. For instance, in real-world data, month 6 CDAI low disease activity was achieved in 30.2% of patients, while month 3 DAS28-4(CRP) remission was observed in 53.4% of patients treated with tofacitinib monotherapy .

These findings are particularly important as real-world patient populations typically include individuals who might have been excluded from clinical trials due to comorbidities or other factors. The consistency between trial results and real-world evidence strengthens confidence in tofacitinib's clinical utility.

In ulcerative colitis, real-world experience has also demonstrated effectiveness comparable to clinical trial results. For instance, the retrospective observational study by Weisshof et al. showed clinical response and remission rates that were consistent with what would be expected based on the OCTAVE trials .

Tofacitinib Monotherapy

Tofacitinib monotherapy represents an important treatment option, particularly for patients who cannot tolerate or have contraindications to conventional DMARDs such as methotrexate. Data from randomized controlled trials (RCTs) and long-term extension (LTE) studies have provided substantial evidence regarding the efficacy and safety of tofacitinib monotherapy .

In analyses of RCT/LTE data, 1000 patients received tofacitinib 5 mg BID as monotherapy in randomized controlled trials, with 498 continuing into long-term extension studies. Most of these patients were biologic DMARD-naïve and had high baseline disease activity, with many receiving concomitant glucocorticoids .

Table 2: CDAI Low Disease Activity Rates with Tofacitinib Monotherapy

Time PeriodGroup 1/2 (months 3-12)Group 3 (months 12-72)
CDAI LDA rates32.2-62.2%64.0-70.7%

Discontinuation rates due to lack of efficacy or adverse events were 4.0%, 15.6%, and 27.7% for Groups 1, 2, and 3, respectively, indicating reasonable persistence on tofacitinib monotherapy even over extended periods .

These findings are supported by real-world data, which has shown that tofacitinib monotherapy effectiveness is comparable to what was observed in clinical trials. Additionally, persistence on tofacitinib monotherapy in real-world settings has been found to be comparable to persistence on tofacitinib combination therapy .

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